1-Cyclopentanecarbonyl-4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine
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Overview
Description
1-Cyclopentanecarbonyl-4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine is a complex organic compound with a molecular formula of C21H28N4O2 . This compound features a unique structure that includes a piperidine ring, a cyclopentanecarbonyl group, and an imidazo[1,2-b]pyridazin-6-yl moiety. It is part of a class of compounds known for their potential pharmacological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-Cyclopentanecarbonyl-4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine involves multiple steps, typically starting with the preparation of the imidazo[1,2-b]pyridazine core. This can be achieved through various synthetic routes, including condensation reactions, multicomponent reactions, and oxidative coupling . The piperidine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the cyclopentanecarbonyl group under specific reaction conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
1-Cyclopentanecarbonyl-4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 1-Cyclopentanecarbonyl-4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-b]pyridazine moiety is known to bind to various biological targets, modulating their activity and leading to therapeutic effects. The compound may also influence signaling pathways and cellular processes, contributing to its pharmacological activities .
Comparison with Similar Compounds
1-Cyclopentanecarbonyl-4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine can be compared to other compounds with similar structures, such as:
Imidazopyridines: These compounds share the imidazo[1,2-b]pyridazine core and exhibit similar pharmacological activities.
Pyridazinones: These derivatives also contain the pyridazine ring and are known for their diverse biological activities.
Cyclopentanecarbonyl derivatives: Compounds with the cyclopentanecarbonyl group may have similar chemical reactivity and applications.
The uniqueness of this compound lies in its combination of these structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H28N4O2 |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
cyclopentyl-[4-[(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]methanone |
InChI |
InChI=1S/C21H28N4O2/c26-21(17-3-1-2-4-17)24-11-9-15(10-12-24)14-27-20-8-7-19-22-18(16-5-6-16)13-25(19)23-20/h7-8,13,15-17H,1-6,9-12,14H2 |
InChI Key |
FXMPGSYACQQWOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)COC3=NN4C=C(N=C4C=C3)C5CC5 |
Origin of Product |
United States |
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